(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Overview
Description
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrrole core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of a suitable precursor, such as a substituted pyrrole, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the Aminopyrimidine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine with an amine group, followed by coupling with the pyrrolo[3,4-c]pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound has potential applications as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of advanced materials with unique properties, such as improved conductivity or enhanced mechanical strength. Its stability and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-phenyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid: Similar structure with a phenyl group instead of a benzyl group.
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid: Similar structure with a methyl group instead of a benzyl group.
Uniqueness
The uniqueness of (3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
IUPAC Name |
(3aS,6aS)-5-[(2-aminopyrimidin-5-yl)methyl]-2-benzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c20-18-21-6-15(7-22-18)9-24-11-16-10-23(8-14-4-2-1-3-5-14)12-19(16,13-24)17(25)26/h1-7,16H,8-13H2,(H,25,26)(H2,20,21,22)/t16-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIZKSFJEBZUKQ-LPHOPBHVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2(CN1CC3=CC=CC=C3)C(=O)O)CC4=CN=C(N=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@]2(CN1CC3=CC=CC=C3)C(=O)O)CC4=CN=C(N=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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